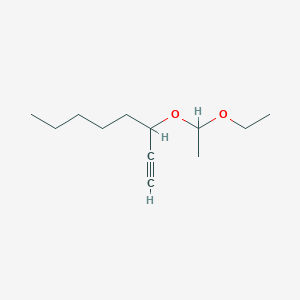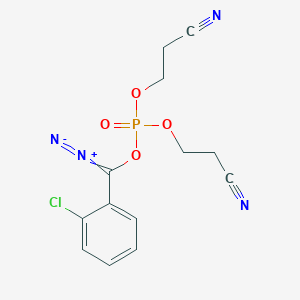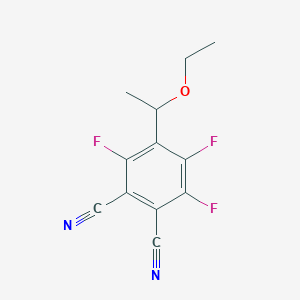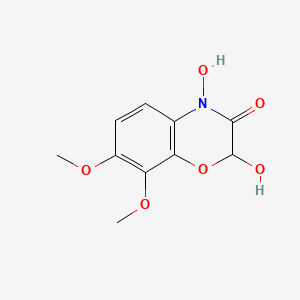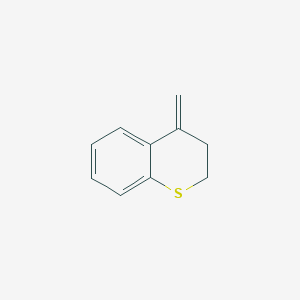
Potassium;xenon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium xenon is a compound that combines the alkali metal potassium with the noble gas xenon This compound is of particular interest due to the unique properties of xenon, which is known for its chemical inertness and ability to form compounds under specific conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium xenon compounds are typically synthesized through the reaction of xenon with potassium under controlled conditions. One common method involves the use of xenon difluoride (XeF₂) as a starting material. The reaction is carried out in a controlled environment, often at low temperatures, to ensure the stability of the resulting compound. The general reaction can be represented as: [ \text{XeF}_2 + 2\text{K} \rightarrow \text{K}_2\text{XeF}_4 ]
Industrial Production Methods: Industrial production of potassium xenon compounds is limited due to the rarity and cost of xenon. when produced, it involves the fractional distillation of liquid air to obtain xenon, followed by the controlled reaction with potassium. The process requires specialized equipment and conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium xenon compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Properties
CAS No. |
58799-95-4 |
|---|---|
Molecular Formula |
KXe |
Molecular Weight |
170.39 g/mol |
IUPAC Name |
potassium;xenon |
InChI |
InChI=1S/K.Xe |
InChI Key |
UWVWBGIUHRHGME-UHFFFAOYSA-N |
Canonical SMILES |
[K].[Xe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
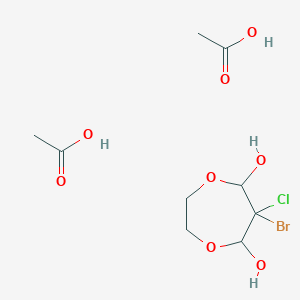
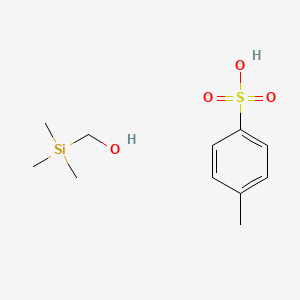
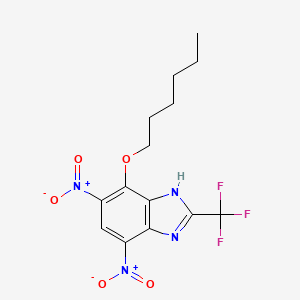

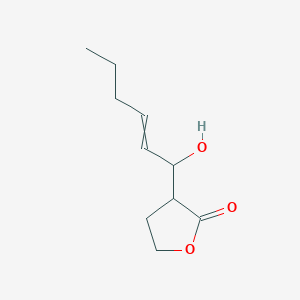
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
